2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile, also known as BTZ043, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a new class of anti-tuberculosis agent.
Mecanismo De Acción
The mechanism of action of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile disrupts the integrity of the cell wall and leads to bacterial death. This mechanism of action is distinct from currently available anti-tuberculosis drugs, making 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile a potential new class of anti-tuberculosis agent.
Biochemical and Physiological Effects
2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to have low toxicity and good pharmacokinetic properties in animal models. It has also been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, suggesting that it could be used as part of a combination therapy for tuberculosis treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in lab experiments is its specificity for the DprE1 enzyme, which allows for targeted inhibition of mycobacterial cell wall biosynthesis. However, one limitation of using 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
Direcciones Futuras
For research on 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile include further optimization of its synthesis and pharmacokinetic properties, as well as evaluation of its efficacy in clinical trials. In addition, there is potential for the development of new compounds based on the structure of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile that could have improved efficacy and pharmacokinetic properties. Finally, there is a need for continued research on the mechanism of action of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile and its potential use in combination therapy for tuberculosis treatment.
In conclusion, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is a promising new class of anti-tuberculosis agent that has shown efficacy against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its specificity for the DprE1 enzyme and distinct mechanism of action make it a potential candidate for combination therapy for tuberculosis treatment. Further research is needed to optimize its synthesis and pharmacokinetic properties and evaluate its efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzothiazole. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-thiol to form the final product, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile. The synthesis of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been optimized to improve yield and purity, and the compound has been successfully synthesized on a large scale for further research and development.
Aplicaciones Científicas De Investigación
2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has shown promising results in preclinical studies as a potential anti-tuberculosis agent. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has also shown low toxicity and good pharmacokinetic properties in animal models, making it a promising candidate for further development as a new class of anti-tuberculosis agent.
Propiedades
Nombre del producto |
2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile |
---|---|
Fórmula molecular |
C18H14N4S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2Z)-2-(4H-1,4-benzothiazin-3-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C18H14N4S/c1-22-16-8-4-2-6-13(16)21-18(22)12(10-19)15-11-23-17-9-5-3-7-14(17)20-15/h2-9,20H,11H2,1H3/b15-12- |
Clave InChI |
LNRWRDQLYVFBDF-QINSGFPZSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2N=C1/C(=C\3/CSC4=CC=CC=C4N3)/C#N |
SMILES |
CN1C2=CC=CC=C2N=C1C(=C3CSC4=CC=CC=C4N3)C#N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C(=C3CSC4=CC=CC=C4N3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.